3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy-substituted phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic reduction processes. The use of palladium on charcoal as a catalyst is favored due to its high efficiency and selectivity. The reaction is carried out under controlled conditions of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino and hydroxyl groups.
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVANXUOIKFVRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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